1-N,2-N-bis(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1,2-dicarboxamide
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Overview
Description
1-N,2-N-bis(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1,2-dicarboxamide is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its stability and reactivity. This compound is particularly notable for its role as a hindered amine light stabilizer, which helps improve the performance of materials exposed to light .
Preparation Methods
The synthesis of 1-N,2-N-bis(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1,2-dicarboxamide typically involves the reaction of 2,2,6,6-tetramethylpiperidin-4-ylamine with benzene-1,2-dicarboxylic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods often utilize continuous-flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
1-N,2-N-bis(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Scientific Research Applications
1-N,2-N-bis(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1,2-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polymer chemistry to enhance the durability of plastics and other materials.
Biology: The compound’s stability makes it useful in biological studies, particularly in the stabilization of biological samples.
Mechanism of Action
The mechanism of action of 1-N,2-N-bis(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1,2-dicarboxamide involves its ability to stabilize free radicals. This stabilization is achieved through the formation of stable nitroxide radicals, which can effectively neutralize reactive species. The molecular targets and pathways involved include the inhibition of oxidative degradation processes in polymers and other materials .
Comparison with Similar Compounds
1-N,2-N-bis(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1,2-dicarboxamide is unique compared to other similar compounds due to its enhanced stability and reactivity. Similar compounds include:
N1,N3-Bis(2,2,6,6-tetramethylpiperidin-4-yl)isophthalamide: This compound has a similar structure but differs in its specific applications and reactivity.
N,N’-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: Another related compound with distinct properties and uses in different industrial applications.
Properties
IUPAC Name |
1-N,2-N-bis(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1,2-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N4O2/c1-23(2)13-17(14-24(3,4)29-23)27-21(31)19-11-9-10-12-20(19)22(32)28-18-15-25(5,6)30-26(7,8)16-18/h9-12,17-18,29-30H,13-16H2,1-8H3,(H,27,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEHAUSOBGZIGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=CC=C2C(=O)NC3CC(NC(C3)(C)C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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